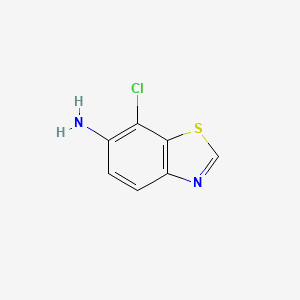
7-Chloro-benzothiazol-6-ylamine
Übersicht
Beschreibung
7-Chloro-benzothiazol-6-ylamine is a chemical compound with the molecular formula C7H5ClN2S . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 7-Chloro-benzothiazol-6-ylamine is 1S/C7H5ClN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
7-Chloro-benzothiazol-6-ylamine is a solid substance . It has a molecular weight of 184.65 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Anti-Tubercular Compounds
- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis .
- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
- Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
2. Antibacterial Agents
- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their antibacterial properties . These compounds have shown a wide range of biological activities and medicinal applications .
- Methods of Application: The synthesis, structure-activity relationship (SAR), and mechanism of action studies of benzothiazole derivatives as antibacterial agents have been reported by various research groups .
- Results or Outcomes: Benzothiazole derivatives displayed antibacterial activity by inhibiting various enzymes. The finding of these studies will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
3. Antimicrobial Agents
- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their antimicrobial properties . These compounds have shown a wide range of biological activities and medicinal applications .
- Methods of Application: The synthesis, structure-activity relationship (SAR), and mechanism of action studies of benzothiazole derivatives as antimicrobial agents have been reported by various research groups . SAR study emphasized that the substitution of 4-chloro, 4-methoxy and 6-nitro groups on the benzothiazole moiety enhanced their antimicrobial activity .
- Results or Outcomes: Benzothiazole derivatives displayed antimicrobial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
4. Antifungal Agents
- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their antifungal properties . These compounds have shown a wide range of biological activities and medicinal applications .
- Methods of Application: The synthesis, structure-activity relationship (SAR), and mechanism of action studies of benzothiazole derivatives as antifungal agents have been reported by various research groups . SAR study emphasized that the substitution of 4-chloro, 4-methoxy and 6-nitro groups on the benzothiazole moiety enhanced their antifungal activity .
- Results or Outcomes: Benzothiazole derivatives displayed antifungal activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Zukünftige Richtungen
Benzothiazole derivatives, including 7-Chloro-benzothiazol-6-ylamine, have shown significant potential in various fields, particularly in medicinal chemistry . They have been found to exhibit a wide range of biological activities, including anticancer properties . Therefore, these compounds may serve as promising leads for the development of new drugs and therapeutic agents .
Relevant Papers The search results include several papers related to 7-Chloro-benzothiazol-6-ylamine and similar benzothiazole derivatives . These papers discuss various aspects of these compounds, including their synthesis, properties, and potential applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
7-chloro-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJOLXNLUGOOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)Cl)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499825 | |
| Record name | 7-Chloro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-benzothiazol-6-ylamine | |
CAS RN |
70202-00-5 | |
| Record name | 7-Chloro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

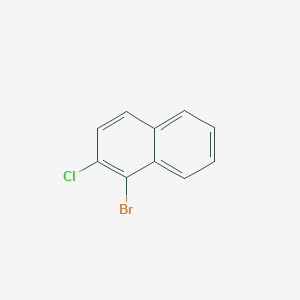
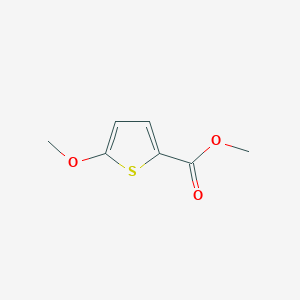
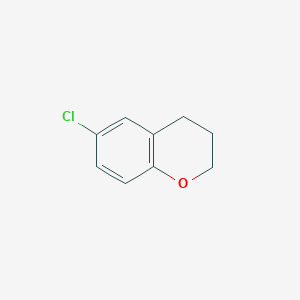
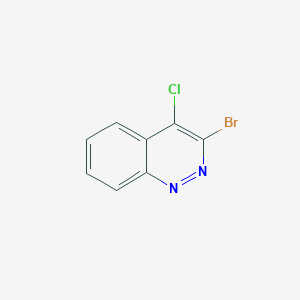
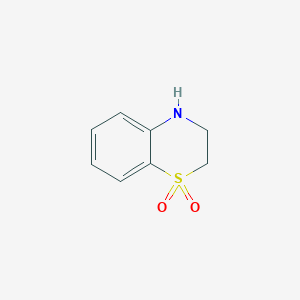
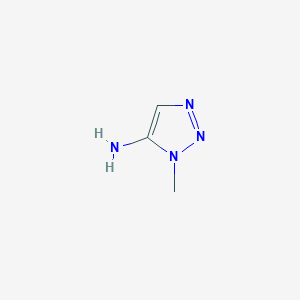
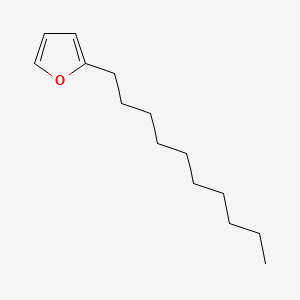
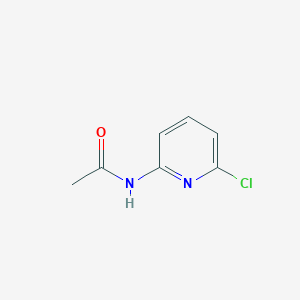
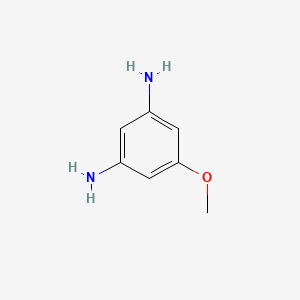
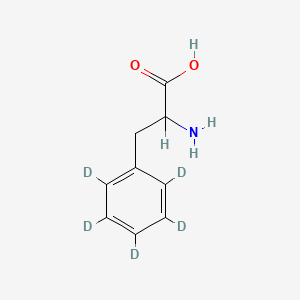
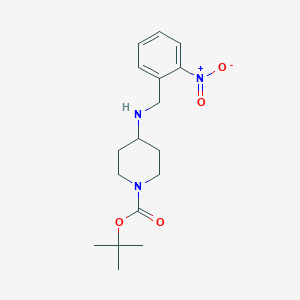
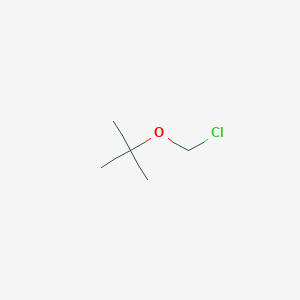
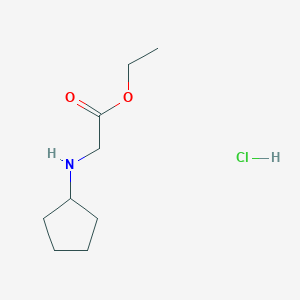
![N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B1601193.png)